Methyl heptadecanoate-d33

Overview

Description

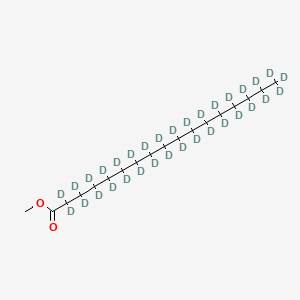

It is a fatty acid methyl ester with the molecular formula CD3(CD2)15COOCH3 and a molecular weight of 317.68 g/mol . This compound is primarily used as an analytical standard and in various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl heptadecanoate-d33 is synthesized through the esterification of heptadecanoic acid-d33 with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of automated sample preparation systems, such as the Agilent 7696A Sample Prep WorkBench. This system allows for precise and efficient preparation of calibration standards and samples, reducing the need for manual intervention and minimizing the use of reagents .

Chemical Reactions Analysis

Types of Reactions

Methyl heptadecanoate-d33 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form heptadecanoic acid-d33.

Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

Oxidation: Heptadecanoic acid-d33.

Reduction: Heptadecanol-d33.

Substitution: Various substituted heptadecanoate derivatives.

Scientific Research Applications

Analytical Chemistry

Methyl heptadecanoate-d33 is frequently employed as an internal standard in gas chromatography and mass spectrometry. Its deuterated nature allows for precise quantification of fatty acid methyl esters (FAMEs) in complex mixtures.

Case Study: FAME Analysis in Gasoline

In a study assessing the presence of fatty acid methyl esters in gasoline, this compound was used as an internal standard to ensure accurate calibration and quantification. The study involved preparing calibration curves with varying concentrations (0-100 mg/kg) and demonstrated the effectiveness of using deuterated compounds for reliable results in complex matrices .

| Concentration (mg/kg) | Response (Area) | Calibration Curve (R²) |

|---|---|---|

| 0 | 0 | - |

| 10 | 1000 | 0.995 |

| 20 | 2000 | 0.996 |

| 40 | 4000 | 0.994 |

| 100 | 10000 | 0.992 |

Metabolic Studies

The incorporation of deuterium into drug molecules can significantly alter their pharmacokinetic properties. This compound is utilized in studies to trace metabolic pathways and understand the behavior of fatty acids within biological systems.

Case Study: Pharmacokinetics of Deuterated Compounds

Research has shown that deuterium substitution can impact the metabolism and pharmacokinetics of pharmaceuticals. This compound has been used to study these effects, providing insights into how deuterated fatty acids are metabolized differently than their non-deuterated counterparts .

Biochemical Applications

This compound serves as a molecular tool in various biochemical applications, including lipid metabolism research and the development of lipid-based drug delivery systems.

Applications in Lipid Research

In lipid metabolism studies, this compound helps elucidate the pathways through which lipids are synthesized and utilized within organisms. Its isotopic labeling allows researchers to track the incorporation of fatty acids into cellular structures or metabolic products .

Environmental Studies

This compound has also found applications in environmental science, particularly in analyzing biodiesel sources and assessing the quality of biofuels.

Case Study: Biodiesel Quality Assessment

In biodiesel production, this compound has been used to evaluate the composition and quality of biodiesel by acting as an internal standard during gas chromatography analyses . This ensures that the biodiesel meets regulatory standards for fatty acid content.

Mechanism of Action

The mechanism of action of methyl heptadecanoate-d33 involves its incorporation into lipid metabolic pathways. As a deuterated compound, it is used to trace and study the metabolism of fatty acids in biological systems. The deuterium atoms in the compound provide a distinct mass shift, allowing for precise detection and quantification using mass spectrometry .

Comparison with Similar Compounds

Methyl heptadecanoate-d33 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Methyl heptadecanoate: The non-deuterated version of the compound.

Methyl stearate: An 18-carbon fatty acid methyl ester.

Methyl palmitate: A 16-carbon fatty acid methyl ester.

These compounds share similar chemical properties but differ in their carbon chain lengths and deuterium labeling, which affects their applications and detection methods.

Biological Activity

Methyl heptadecanoate-d33, a deuterated fatty acid methyl ester, is an isotope-labeled derivative of methyl heptadecanoate. This compound is often utilized as an internal standard in various analytical chemistry applications, particularly in the quantification of fatty acid methyl esters (FAMEs) in complex mixtures. Its biological activity, while not extensively documented, can be inferred from studies on its non-deuterated counterpart and related fatty acids.

This compound has the molecular formula and a molecular weight of approximately 290.48 g/mol. The presence of deuterium isotopes makes it particularly useful in tracing experiments and analytical methodologies due to its distinct mass characteristics compared to non-deuterated compounds.

2. Metabolic Effects

Fatty acids play a vital role in metabolic processes. Methyl heptadecanoate and its derivatives may influence lipid metabolism and energy homeostasis. Studies have shown that fatty acids can modulate the expression of genes involved in lipid synthesis and degradation, thereby impacting overall metabolic health .

3. Role in Cell Signaling

Fatty acids are known to be involved in cell signaling pathways, particularly through their role as signaling molecules that activate peroxisome proliferator-activated receptors (PPARs). These receptors are critical for regulating glucose and lipid metabolism. Although specific data on this compound is scarce, its parent compound may similarly engage these pathways .

Analytical Applications

This compound is primarily used as an internal standard in gas chromatography-mass spectrometry (GC-MS) analyses to quantify other fatty acids in complex mixtures such as biodiesel or food products. Its isotopic labeling allows for precise quantification by compensating for losses during sample preparation and analysis.

Table 1: Comparison of Biological Activities of Fatty Acid Methyl Esters

| Fatty Acid Methyl Ester | Antioxidant Activity | Metabolic Role | Cell Signaling |

|---|---|---|---|

| Methyl Heptadecanoate | Moderate | Lipid metabolism | PPAR activation |

| Methyl Stearate | High | Energy storage | PPAR activation |

| Methyl Oleate | High | Anti-inflammatory | PPAR activation |

Case Study 1: Use as an Internal Standard

In a study assessing the concentration of various FAMEs in jet fuel, this compound was utilized as an internal standard at a concentration of 10 ppm. The calibration curves developed allowed for accurate quantification of other FAMEs present in the samples, demonstrating its effectiveness in analytical applications .

Case Study 2: Antioxidant Activity Assessment

A comparative analysis was conducted on the antioxidant activities of several fatty acid extracts where methyl heptadecanoate was included among the tested compounds. The study found that certain fatty acid methyl esters significantly inhibited lipid peroxidation and scavenged free radicals more effectively than others, suggesting potential therapeutic applications .

Q & A

Basic Research Questions

Q. How is methyl heptadecanoate-d33 identified and characterized in analytical chemistry research?

this compound is characterized using its molecular formula (C18H3D33O2, MW 317.68) and CAS number (1219804-81-5). Isotopic purity (>98.50%) is verified via Certificates of Analysis (COA), and structural confirmation employs GC-MS with specific retention times (e.g., 25.066 min in MRM transitions) and precursor-to-product ion ratios (e.g., 317*>219, 317*>171) .

Q. What analytical methodologies are recommended for quantifying this compound in complex matrices?

Gas chromatography coupled with mass spectrometry (GC-MS) or two-dimensional GC (GC×GC-TOFMS) is preferred. Key parameters include:

- GC×GC-TOFMS : Primary oven temperature gradient (30°C to 285°C), helium carrier gas (1.4 mL/min), and cold injection system (-20°C) .

- Internal Standardization : Use at 1 ppm final concentration in sample dilutions to ensure precision .

Q. What is the role of this compound as an internal standard in fatty acid methyl ester (FAME) analysis?

It serves as a deuterated internal standard to correct for matrix effects and instrument variability. For example, in GC×GC-TOFMS studies, it is added to samples post-dilution (1:10) to normalize quantification of unsaturated FAMEs like C18:3c9Me .

Q. What are the critical handling and storage protocols for this compound?

- Solubility : Dissolve in DMSO at 66.67 mg/mL (209.87 mM) with sonication .

- Storage : Aliquot and store at -20°C (1-month stability) or -80°C (6-month stability) to prevent degradation .

Q. How does deuterium substitution influence the pharmacokinetic properties of this compound compared to its non-deuterated form?

Deuteration reduces metabolic degradation rates by altering C-D bond kinetics, prolonging tracer half-life in pharmacokinetic studies. This is critical for tracking drug metabolites in vivo .

Advanced Research Questions

Q. How can researchers optimize GC-MS parameters to resolve co-eluting FAMEs when using this compound as a tracer?

- Column Selection : Use polar/non-polar column combinations in GC×GC to separate isomers (e.g., C18:1tMe vs. C18:1cMe).

- Modulation : Apply 1.8 s modulation periods with 0.4 s hot pulses to enhance peak capacity .

Q. What strategies address contradictory data in deuterated FAME quantification (e.g., isotopic impurity vs. matrix interference)?

- Purity Validation : Cross-check COA data with independent NMR or LC-MS to confirm isotopic purity .

- Matrix Spiking : Pre-spike samples with known concentrations of this compound to assess recovery rates .

Q. How does this compound stability vary under extreme pH or temperature conditions in aqueous matrices?

- Acidic Conditions : Stability decreases in H2SO4-rich environments; use inert solvents like methanol for stock solutions (1 g/L stored at 4°C) .

- Thermal Stress : Avoid prolonged exposure >37°C during sonication to prevent deuterium loss .

Q. What challenges arise when integrating this compound into multi-analyte FAME profiling methods?

- Ion Suppression : Mitigate via dilution (1:10) and splitless injection to reduce co-eluting analyte interference .

- Dynamic Range : Calibrate using a 37-component FAME mix (200–600 mg/L) to match sample complexity .

Q. How is this compound utilized in deuterium tracing for lipid metabolism studies?

- In Vivo Tracing : Administer via DMSO/PEG300/saline formulations (e.g., 10 mM stock) to track lipid turnover rates in animal models .

- Data Normalization : Use hexadecyl propanoate as a secondary internal standard for cross-validation .

Q. What are the limitations of this compound compared to other deuterated tracers (e.g., methyl palmitate-d31)?

- Chain Length Bias : C17:0dMe may underrepresent shorter-chain FAME metabolism; combine with C16:0dMe for comprehensive profiling .

Q. How can cross-contamination between deuterated and non-deuterated FAMEs be minimized during sample preparation?

- Labware Segregation : Use separate glassware and syringes for deuterated standards.

- Blank Runs : Inject methanol blanks between samples to detect carryover .

Q. What long-term stability data exist for this compound in biological tissues?

Properties

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontadeuterioheptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-17H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEBIMLTDXKIPR-SRIUXHGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746000 | |

| Record name | Methyl (~2~H_33_)heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219804-81-5 | |

| Record name | Methyl (~2~H_33_)heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.